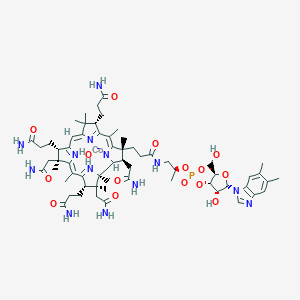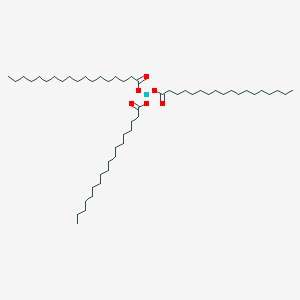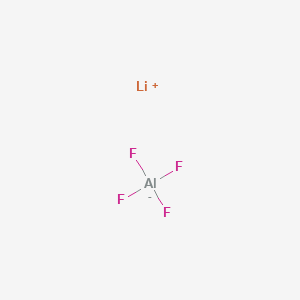
2,2,5,5-tetramethyl-1,3,2-dioxasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-tetramethyl-1,3,2-dioxasilinane is a cyclic organosilicon compound with the molecular formula C₇H₁₆O₂Si. It is characterized by its unique structure, which includes a silicon atom integrated into a six-membered ring with two oxygen atoms and four methyl groups. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,5,5-tetramethyl-1,3,2-dioxasilinane can be synthesized through several methods. One common approach involves the reaction of neopentyl glycol with dichlorodimethylsilane in the presence of a base, such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 2,2,5,5-tetramethyl-1,3-dioxa-2-silacyclohexane often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-tetramethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of the silicon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Halides, alkoxides; reactions may require the presence of a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Cleaved silicon-oxygen bonds, leading to simpler silicon-containing compounds.
Substitution: New silicon-containing compounds with different functional groups.
Scientific Research Applications
2,2,5,5-tetramethyl-1,3,2-dioxasilinane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of silicon-based biomaterials and as a model compound in studies of silicon’s role in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which 2,2,5,5-tetramethyl-1,3-dioxa-2-silacyclohexane exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. These bonds are crucial in various chemical reactions, allowing the compound to act as a versatile intermediate in the synthesis of more complex molecules. The silicon atom can also interact with other elements, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
- 2,2,5,5-Tetramethyl-2-sila-1,3-dioxan
- 2,2-Dimethylpropane-1,3-diol cyclic dimethylsilyl ether
- 2,2,5,5-Tetramethyl-2-sila-1,3-dioxacyclohexane
Uniqueness
2,2,5,5-tetramethyl-1,3,2-dioxasilinane stands out due to its unique six-membered ring structure incorporating silicon and oxygen atoms. This structure imparts exceptional stability and reactivity, making it a valuable compound in various chemical processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further enhances its versatility compared to similar compounds .
Properties
CAS No. |
14760-11-3 |
|---|---|
Molecular Formula |
C7H16O2Si |
Molecular Weight |
160.29 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C7H16O2Si/c1-7(2)5-8-10(3,4)9-6-7/h5-6H2,1-4H3 |
InChI Key |
WVXPCWBDKBJFEY-UHFFFAOYSA-N |
SMILES |
CC1(CO[Si](OC1)(C)C)C |
Canonical SMILES |
CC1(CO[Si](OC1)(C)C)C |
Key on ui other cas no. |
14760-11-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)
![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
![(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione](/img/structure/B81365.png)




![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)


![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
